molecular formula C20H16N2O3 B5302714 N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide

N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide

Cat. No. B5302714
M. Wt: 332.4 g/mol
InChI Key: GSDAWEDLXVQLHJ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide, also known as MNNA, is a chemical compound with potential applications in scientific research. This compound belongs to the family of acrylamide derivatives and is widely used as a fluorescent probe for the detection of protein conformational changes.

Mechanism of Action

N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide binds to hydrophobic cavities of proteins through non-covalent interactions such as Van der Waals forces, hydrogen bonding, and hydrophobic interactions. Upon binding, the molecule undergoes a conformational change resulting in a change in fluorescence intensity. This change in fluorescence is due to the change in the polarity of the environment surrounding the molecule.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects on living organisms. It is primarily used as a research tool in the field of protein biochemistry.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide as a research tool include its high sensitivity and specificity for detecting protein conformational changes. It is also relatively easy to synthesize and purify, making it a cost-effective option for research labs.
The limitations of using this compound include its potential toxicity and the need for specialized equipment for fluorescence measurements. This compound can also be prone to photobleaching, which can affect the accuracy of fluorescence measurements.

Future Directions

There are several future directions for the use of N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide in scientific research. One potential application is in the development of new drugs that target protein-protein interactions. This compound can be used to screen for small molecules that disrupt protein-protein interactions, which could lead to the development of new therapeutic agents.
Another potential application is in the study of protein misfolding diseases such as Alzheimer's and Parkinson's disease. This compound can be used to monitor changes in protein conformation associated with these diseases, which could lead to a better understanding of their underlying mechanisms.
In conclusion, this compound is a valuable research tool with potential applications in a wide range of scientific fields. Its ability to detect protein conformational changes makes it a powerful tool for studying protein-protein interactions, ligand binding, and protein folding. While there are limitations to its use, this compound remains a useful tool for researchers looking to gain a better understanding of the complex world of protein biochemistry.

Synthesis Methods

N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with 1-naphthylamine, followed by acylation with acryloyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide has been widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. This compound binds to the hydrophobic cavities of proteins and undergoes a conformational change upon binding, resulting in a change in fluorescence intensity. This property of this compound has been exploited for the detection of protein-protein interactions, ligand binding, and protein folding studies.

properties

IUPAC Name

(E)-N-(2-methyl-4-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-13-17(22(24)25)10-11-19(14)21-20(23)12-9-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,21,23)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDAWEDLXVQLHJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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